BenchChemオンラインストアへようこそ!

2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine

Radioiodination Suzuki-Miyaura coupling Imaging probe synthesis

2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine is a 2,6-disubstituted imidazo[1,2-a]pyridine derivative characterized by a 3‑bromo‑4‑methoxyphenyl moiety at the 2‑position and an iodine atom at the 6‑position of the heterocyclic core. The imidazo[1,2‑a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, and the 6‑iodo substituent enables radioiodination for SPECT/PET imaging, while the aryl bromide provides a handle for Suzuki‑type cross‑coupling.

Molecular Formula C14H10BrIN2O
Molecular Weight 429.05 g/mol
Cat. No. B3747658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine
Molecular FormulaC14H10BrIN2O
Molecular Weight429.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)I)Br
InChIInChI=1S/C14H10BrIN2O/c1-19-13-4-2-9(6-11(13)15)12-8-18-7-10(16)3-5-14(18)17-12/h2-8H,1H3
InChIKeyXBJKMTSNGMKSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine – A Dual-Halogenated Imidazopyridine Probe for Radioligand Development and Orthogonal Cross-Coupling


2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine is a 2,6-disubstituted imidazo[1,2-a]pyridine derivative characterized by a 3‑bromo‑4‑methoxyphenyl moiety at the 2‑position and an iodine atom at the 6‑position of the heterocyclic core. The imidazo[1,2‑a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, and the 6‑iodo substituent enables radioiodination for SPECT/PET imaging, while the aryl bromide provides a handle for Suzuki‑type cross‑coupling [1][2]. The 3‑bromo‑4‑methoxyphenyl pattern distinguishes this compound from the more extensively studied 4‑bromophenyl analog (BrIMPY) [3].

Why 2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine Cannot Be Replaced by Common Imidazopyridine Analogs in Radioligand or Synthetic Applications


Within the 2‑arylimidazo[1,2‑a]pyridine family, seemingly minor substituent changes produce large shifts in biological target engagement and synthetic reactivity. For instance, the paradigmatic radiotracer [125I]IMPY (2‑(4′‑dimethylaminophenyl)‑6‑iodoimidazo[1,2‑a]pyridine) binds Aβ aggregates with a Ki of 15 nM, whereas its 4‑bromophenyl congener BrIMPY achieves a Ki of 10 nM [1]. Replacing the 6‑iodo atom with a methyl group abolishes radioiodination capability entirely and can redirect bioactivity – as seen with 2‑(3‑bromo‑4‑methoxyphenyl)‑6‑methylimidazo[1,2‑a]pyridine, which inhibits Plasmodium falciparum glucose‑6‑phosphate dehydrogenase with an IC50 of 9.91 μM [2]. The 3‑bromo‑4‑methoxyphenyl substitution pattern further modulates lipophilicity (cLogP) and alters the dihedral angle between the phenyl and heterocyclic rings (2.7° vs 12.2° in the two independent molecules of the des‑iodo analog [3]), factors that influence target binding and pharmacokinetics. General‑purpose imidazopyridines lacking the specific bromo‑methoxy‑iodo array therefore fail to recapitulate the biochemical and physicochemical profile of the title compound.

Differential Evidence for 2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine: Quantitative Comparisons Against Closest Analogs


Orthogonal Halogen Reactivity: Simultaneous Retention of Radioiodination and Suzuki-Coupling Handles versus Single-Halogen Analogs

The title compound contains a 6‑iodo substituent amenable to no‑carrier‑added radioiodination via iododestannylation, as demonstrated for the structurally analogous BrIMPY (2‑(4‑bromophenyl)‑6‑iodoimidazo[1,2‑a]pyridine), which was efficiently converted to [125I]BrIMPY and [124I]BrIMPY for SPECT and PET imaging [1]. Simultaneously, the 3‑bromo substituent on the phenyl ring is poised for palladium‑catalyzed cross‑coupling, enabling late‑stage diversification without disturbing the iodine atom [2]. In contrast, the non‑iodinated analog 2‑(3‑bromo‑4‑methoxyphenyl)imidazo[1,2‑a]pyridine cannot be directly radioiodinated, and the mono‑halogenated BrIMPY (4‑bromophenyl) offers only one site for derivatization [1][3].

Radioiodination Suzuki-Miyaura coupling Imaging probe synthesis

Binding Affinity Differentiation: Extrapolated Aβ-Aggregate Affinity of the 3-Bromo-4-Methoxyphenyl Motif Relative to 4-Bromophenyl and 4-Dimethylaminophenyl

In a head‑to‑head competition assay against [125I]TZDM binding to preformed Aβ aggregates, the closely related 4′‑bromophenyl analog BrIMPY (2‑(4‑bromophenyl)‑6‑iodoimidazo[1,2‑a]pyridine) exhibited a Ki of 10 nM, while the 4′‑dimethylaminophenyl analog IMPY showed a Ki of 15 nM [1]. Although the Ki of the title compound has not been reported in the same assay, the replacement of the 4‑bromo substituent with a 3‑bromo‑4‑methoxy pattern introduces an electron‑donating methoxy group that alters the H‑bonding capacity and dihedral angle (2.7° in the des‑iodo crystal structure [2]), suggesting a distinct binding mode.

Alzheimer's disease β-amyloid imaging Ligand binding affinity

Conformational Divergence from 4‑Bromophenyl Isosteres: Dihedral Angle Evidence from Single-Crystal X‑ray Diffraction

The des‑iodo analog 2‑(3‑bromo‑4‑methoxyphenyl)imidazo[1,2‑a]pyridine crystallizes with two independent molecules in the asymmetric unit, exhibiting dihedral angles between the imidazo[1,2‑a]pyridine core and the phenyl ring of 2.7(3)° and 12.2(2)° [1]. In contrast, the crystal structure of the 4‑bromophenyl analog BrIMPY (where the bromine occupies the para position and no methoxy group is present) is not reported with the same detail; however, the absence of the ortho‑methoxy group eliminates the intramolecular steric and electronic effects that produce the observed conformational variation. The smaller dihedral angle (2.7°) facilitates π‑conjugation between the phenyl and heterocyclic rings, potentially enhancing binding to flat β‑sheet structures, while the larger angle (12.2°) may favor selectivity.

Conformational analysis Crystal structure Ligand design

Bioactivity Pathway Switch: 6‑Iodo vs 6‑Methyl Substitution Redirects Target Engagement from Antimalarial to Amyloid‑Binding Pharmacology

The 6‑methyl analog 2‑(3‑bromo‑4‑methoxyphenyl)‑6‑methylimidazo[1,2‑a]pyridine was identified as a modest inhibitor of Plasmodium falciparum glucose‑6‑phosphate dehydrogenase (IC50 = 9,910 nM) in a high‑throughput screening campaign [1]. In contrast, within the imidazo[1,2‑a]pyridine class, the 6‑iodo substituent is a critical determinant for high‑affinity Aβ‑aggregate binding, as demonstrated by the Ki values of IMPY (15 nM) and BrIMPY (10 nM) [2]. The replacement of iodine with a methyl group abolishes radioiodination capability and severely attenuates Aβ binding (IMPY derivatives lacking the 6‑iodo show >100‑fold loss in affinity [2]), while redirecting bioactivity toward unrelated targets.

Target selectivity Imidazopyridine Phenotypic screening

Lipophilicity Modulation by 3‑Bromo‑4‑methoxy Substitution: Predicted cLogP Shift Relative to 4‑Bromophenyl and 4‑Dimethylaminophenyl Analogs

The methoxy substituent reduces lipophilicity relative to unsubstituted phenyl derivatives while maintaining sufficient hydrophobicity for blood‑brain barrier penetration. Calculated logP (cLogP) values for this chemotype (using the des‑iodo scaffold as a proxy) indicate a shift of approximately −0.4 to −0.7 log units compared to the 4‑bromophenyl analog [1]. The favorable brain uptake and rapid washout demonstrated in vivo for [125I]IMPY (brain2min/brain30min ratio ≈ 3.5) [2] suggests that the methoxy‑bearing analog may further improve washout kinetics by reducing non‑specific hydrophobic interactions.

Lipophilicity Blood-brain barrier penetration Pharmacokinetics

Procurement-Driven Applications for 2-(3-Bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine: Amyloid Imaging Probe Development, Orthogonal Diversification Chemistry, and Conformational SAR


Development of Next‑Generation 123I/124I‑Labeled Amyloid PET/SPECT Tracers with Improved Pharmacokinetics

The 6‑iodo substituent permits no‑carrier‑added radioiodination via the established iododestannylation protocol validated for BrIMPY [1], while the 3‑bromo‑4‑methoxyphenyl motif may reduce lipophilicity‑driven non‑specific binding relative to BrIMPY, potentially improving the signal‑to‑background ratio in brain imaging studies. Groups pursuing dual‑modality (SPECT/PET) amyloid imaging agents should stock this compound as a core scaffold for SAR campaigns.

Orthogonal Cross‑Coupling Platform for Parallel Library Synthesis in CNS Drug Discovery

The title compound enables sequential, chemoselective derivatization: the 3‑bromo substituent undergoes Suzuki‑Miyaura coupling without affecting the 6‑iodo group, as demonstrated for related 3‑iodoimidazo[1,2‑a]pyridines [2]. This allows parallel synthesis of diverse 2‑aryl‑6‑iodoimidazo[1,2‑a]pyridine libraries for high‑throughput screening, followed by late‑stage radioiodination of hits to generate imaging probes directly from the screening deck [3].

Conformation‑Guided Ligand Design Using Crystallographically Characterized Building Blocks

The crystal structure of the des‑iodo analog provides precise geometric parameters (dihedral angles 2.7° and 12.2°) [4] that inform docking studies and pharmacophore modeling. Procurement of the title compound enables experimental validation of conformational hypotheses through comparative binding studies against the planar 4‑bromophenyl series, particularly for targets where ligand pre‑organization influences selectivity.

Chemical Biology Probe for Bromodomain or IRAK‑4 Inhibitor Screening Cascades

Given that imidazo[1,2‑a]pyridines are established bromodomain inhibitors [5] and IRAK‑4 ligands [6], the dual‑halogen architecture of the title compound allows it to serve as a covalent‑warhead precursor (via the iodo group) or as a starting point for constructing fluorescent probes (via Suzuki coupling at the bromo position) for target engagement assays.

Quote Request

Request a Quote for 2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.